molecular formula C₁₂H₁₅IN₆O₄ B1139694 2-Iodo-5'-ethylcarboxamido Adenosine CAS No. 141018-29-3

2-Iodo-5'-ethylcarboxamido Adenosine

Numéro de catalogue: B1139694
Numéro CAS: 141018-29-3
Poids moléculaire: 434.19
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Adenosine (B11128) Analogs in Purinergic Receptor Research

Adenosine is a naturally occurring purine (B94841) nucleoside that plays a pivotal role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov These receptors are implicated in cardiovascular, neurological, and inflammatory conditions. The study of these receptors is complicated by the fact that endogenous adenosine is rapidly metabolized. Synthetic adenosine analogs, which are more stable, are therefore indispensable tools for researchers. These analogs, by binding to the receptors, allow for detailed investigation of receptor structure, function, and distribution. Modifications to the adenosine molecule, such as those at the N6 and C2 positions of the purine ring or the 5' position of the ribose sugar, have yielded a wealth of ligands with varying affinities and selectivities for the different receptor subtypes, enabling their precise characterization.

Historical Context of 2-Iodo-5'-ethylcarboxamido Adenosine Development

The development of this compound is rooted in the extensive research on its parent compound, 5'-N-ethylcarboxamidoadenosine (NECA). NECA was identified as a potent, non-selective agonist with high affinity for adenosine receptors, particularly the A1 and A2 subtypes. In the quest for subtype-selective ligands, researchers began to systematically modify the NECA structure. A key strategy that emerged was the substitution at the C2-position of the purine ring. Early studies indicated that introducing different groups at this position could significantly alter the compound's affinity and selectivity profile. The synthesis of 2-substituted analogs, including those with chloro, ethynyl, and iodo groups, was part of a broader effort to develop high-affinity agonists, with a particular focus on achieving selectivity for the A3 adenosine receptor. The addition of an iodine atom, as in this compound, also offers the potential for creating a radiolabeled version ([¹²⁵I]), a highly valuable tool for radioligand binding assays.

Classification as a Potent and Selective Adenosine Receptor Ligand

While this compound was developed to be a potent and selective ligand, specific quantitative binding data (Kᵢ values) for this particular compound are not widely available in the published literature. However, its pharmacological profile can be inferred from the extensive structure-activity relationship studies of related 2-substituted NECA derivatives.

Generally, modifications at the 2-position of the purine ring are known to enhance selectivity for the A3 receptor. For instance, the introduction of other groups at this position has produced compounds with high A3 affinity and selectivity over A1 and A2A receptors. The parent compound, NECA, is a potent but non-selective agonist. The table below illustrates the impact of various substitutions on receptor affinity, providing context for the expected properties of this compound.

CompoundA1 Kᵢ (nM)A2A Kᵢ (nM)A3 Kᵢ (nM)Reference
NECA (5'-N-ethylcarboxamidoadenosine)14206.2
PENECA (2-(2-phenyl)ethynyl-NECA)6006006
IB-MECA (N⁶-(3-Iodobenzyl)-N-methyl-5'-carboxamidoadenosine)54561.1
CPA (N⁶-cyclopentyladenosine)0.59460>1000

This table presents data for related compounds to illustrate structure-activity relationships. Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium; a lower value indicates higher binding affinity.

Role as a Research Tool in Adenosine Receptor Subtype Characterization

The primary role of a compound like this compound is as a specialized tool for research. Its structure is particularly suited for the characterization of adenosine receptor subtypes. The introduction of an iodine atom allows for radioiodination, creating a radioligand (e.g., [¹²⁵I]this compound).

Radioligand binding assays are a powerful technique used to determine the number of receptors in a given tissue (Bₘₐₓ) and the affinity with which various drugs bind to them (Kᵢ). nih.gov In these experiments, a tissue preparation is incubated with the radioligand. The amount of radioactivity bound to the tissue is then measured, which allows for the quantification of specific receptor binding. nih.gov By using a highly selective radioligand, researchers can map the distribution of a specific receptor subtype throughout the body or brain. Furthermore, by performing competition assays, where non-labeled drugs compete with the radioligand for binding, scientists can determine the affinity of a wide range of compounds for that receptor, helping to build a detailed pharmacological profile. Although specific studies employing [¹²⁵I]this compound are not prominently cited, analogs like it are fundamental to the process of discovering and characterizing the distinct physiological and pathological roles of each adenosine receptor subtype.

Propriétés

Numéro CAS

141018-29-3

Formule moléculaire

C₁₂H₁₅IN₆O₄

Poids moléculaire

434.19

Synonymes

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA

Origine du produit

United States

Adenosine Receptor Pharmacology and Binding Dynamics

Ligand-Receptor Binding Kinetics

Equilibrium Binding Assays (Kd, Bmax Determination)

Equilibrium binding assays are conducted to determine a ligand's affinity for a receptor, expressed as the equilibrium dissociation constant (Kd), and the total number of binding sites in a given tissue or cell preparation, known as the maximal binding capacity (Bmax). nih.gov A lower Kd value signifies a higher binding affinity.

Specific Kd and Bmax values for the interaction of 2-Iodo-5'-ethylcarboxamido Adenosine (B11128) with the four adenosine receptor subtypes (A1, A2A, A2B, A3) are not documented in the available scientific literature.

For context, the parent compound, NECA, is a high-affinity agonist at A1, A2A, and A3 receptors, with Ki values (an inhibition constant often used as an estimate of Kd in competition assays) in the nanomolar range. nih.govtocris.com For instance, reported Ki values for NECA at human adenosine receptors are approximately 14 nM for A1, 20 nM for A2A, and 6.2 nM for A3. nih.gov The introduction of different substituents at the C2-position of the NECA molecule is known to modulate these affinities. For example, the addition of a hexynyl group (2-hexynyl-NECA) can enhance affinity at A2A receptors. drugbank.com However, without empirical data, the effect of an iodo-substituent on the Kd and Bmax for 2-Iodo-5'-ethylcarboxamido Adenosine remains speculative.

Dissociation and Association Rate Constants (kon, koff)

The kinetics of ligand binding are described by the association rate constant (kon), which measures the rate at which a ligand binds to its receptor, and the dissociation rate constant (koff), which describes the rate at which the ligand-receptor complex separates. researchgate.net These kinetic parameters provide a more dynamic picture of the binding interaction than equilibrium constants alone and are related to the Kd by the ratio koff/kon.

There is no published data available detailing the kon and koff values for this compound at any of the adenosine receptor subtypes.

Kinetic studies of other adenosine receptor ligands have shown that these rates can vary significantly and influence a compound's pharmacological profile. For example, radiolabeled antagonists like [3H]-SCH 58261 have been used to determine kinetic Kd values for A2A receptors, demonstrating the utility of these measurements in receptor characterization. drugbank.com

Allosteric Modulation Effects on Binding Kinetics

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. sigmaaldrich.com These effects can manifest as changes in the kon or koff of the orthosteric ligand.

There are no studies available that investigate the potential for this compound to act as an allosteric modulator, nor are there reports on how allosteric modulators might affect its binding kinetics. Research on allosteric modulation of adenosine receptors is an active field, with compounds identified that can, for example, decrease the dissociation rate of agonists like NECA at the A2A receptor. sigmaaldrich.com

Competition Binding Analysis with Reference Ligands

Competition binding assays are a common method to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled reference ligand from the receptor. The results are typically expressed as an inhibition constant (Ki).

Specific competition binding data for this compound against standard reference ligands for the A1, A2A, A2B, and A3 adenosine receptors have not been reported.

In a typical competition assay for the A2A receptor, for instance, this compound would be used to displace a selective radiolabeled antagonist such as [3H]-SCH 58261. drugbank.com The potency order of various reference agonists in such an assay would typically be compared to the test compound. For human A2A receptors, the potency order of agonists in displacing [3H]-SCH 58261 has been shown to be 2-hexynyl-NECA > NECA > CGS 21680 > R-PIA. drugbank.com The position of this compound within this ranking is currently unknown.

Receptor Coupling to G-Proteins

Upon agonist binding, adenosine receptors couple to intracellular G-proteins to initiate signaling cascades. The A1 and A3 receptors typically couple to the Gαi/o family of proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors primarily couple to Gαs, stimulating adenylyl cyclase activity. nih.gov Some receptors, like the A2B receptor, can also promiscuously couple to other G-protein families such as Gαq. researchgate.net

Gαi/o Protein Coupling Assessment

The ability of this compound to induce coupling to Gαi/o proteins, which is characteristic of A1 and A3 receptor activation, has not been evaluated in the scientific literature. Such an assessment would typically involve functional assays, such as measuring the inhibition of forskolin-stimulated cAMP accumulation or using BRET-based assays to directly measure G-protein activation.

For comparison, the parent compound NECA is a potent agonist at A1 and A3 receptors and effectively mediates Gαi/o signaling. nih.gov Studies on other 2-substituted NECA derivatives have shown that modifications at this position can significantly impact efficacy at A3 receptors, with some derivatives acting as full agonists while others are partial agonists.

Gαs Protein Coupling Assessment

The capacity of this compound to promote receptor coupling to Gαs proteins, the canonical signaling pathway for A2A and A2B receptors, remains uninvestigated. Functional assays measuring the stimulation of cAMP production are the standard method for assessing Gαs coupling.

NECA is a potent activator of A2A and A2B receptors, leading to robust Gαs-mediated signaling. nih.gov Interestingly, while NECA is a potent agonist, its functional activity at the A2B receptor is observed at micromolar concentrations, in contrast to its nanomolar affinity at A2A receptors. nih.gov Recent studies using advanced techniques like BRET have shown that agonists like NECA can induce A2B receptor coupling to a wide array of G-protein subunits beyond Gαs, including Gαi2 and Gα12. researchgate.net The G-protein coupling profile for this compound is yet to be determined.

Gαq/11 Protein Coupling Assessment

The coupling of adenosine receptors to the Gαq/11 family of G proteins initiates a signaling cascade that results in the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). The assessment of Gαq/11 protein coupling is therefore crucial for understanding the full pharmacological profile of an adenosine receptor agonist.

While direct studies on the Gαq/11 coupling of 2-Iodo-5'-ethylcarboxamidoadenosine are not extensively detailed in publicly available literature, its pharmacological activity can be inferred from its structural relationship to 5'-N-Ethylcarboxamidoadenosine (NECA) and the known G protein coupling of the adenosine receptor subtypes it targets.

Research on 2-substituted NECA derivatives suggests that modifications at the 2-position of the adenosine ring can significantly influence receptor affinity and selectivity, particularly for the A3 adenosine receptor. One study on 2-substituted 5'-N-ethylcarboxamidoadenosine derivatives demonstrated that compounds with substitutions at this position can act as high-affinity agonists at human A3 adenosine receptors. nih.gov For instance, 2-(2-phenyl)ethynyl-NECA, a structurally related compound, displays a high affinity for the A3 receptor with a Ki value of 6 nM and a 100-fold selectivity over A1 and A2A receptors. nih.gov This suggests that 2-Iodo-5'-ethylcarboxamidoadenosine is also likely to exhibit a high affinity for the A3 receptor.

The A3 adenosine receptor is known to couple to both Gi and Gq proteins. nih.govmdpi.com This dual coupling capability allows for a diverse range of cellular responses upon receptor activation. The Gq-mediated pathway, leading to phospholipase C activation, has been established for the A3 receptor. nih.gov Therefore, based on its presumed high affinity for the A3 receptor, it is highly probable that 2-Iodo-5'-ethylcarboxamidoadenosine can induce Gαq/11-mediated signaling.

Furthermore, while the A1 adenosine receptor primarily couples to Gi proteins, some evidence suggests it may also couple to Gq proteins. nih.govdntb.gov.ua The non-selective agonist NECA, the parent compound of 2-Iodo-5'-ethylcarboxamidoadenosine, is a high-affinity agonist at A1, A2A, and A3 receptors. tocris.com Given this, the potential for 2-Iodo-5'-ethylcarboxamidoadenosine to interact with A1 receptors and elicit a Gαq/11 response, albeit likely weaker than the A3-mediated response, cannot be entirely dismissed.

The A2B adenosine receptor is another subtype that can couple to Gαq/11 proteins, in addition to its primary coupling to Gs. nih.govacs.org This coupling is often observed in systems with high receptor expression levels. nih.gov As NECA is also an agonist at A2B receptors, it is conceivable that 2-Iodo-5'-ethylcarboxamidoadenosine could also activate this pathway, particularly under specific cellular contexts. tocris.comnih.gov In contrast, the A2A adenosine receptor is predominantly coupled to Gs, with limited evidence for Gαq/11 interaction. nih.govcapes.gov.br

The assessment of Gαq/11 coupling for a compound like 2-Iodo-5'-ethylcarboxamidoadenosine would typically involve a series of in vitro assays. These methods are designed to measure the downstream consequences of Gαq/11 activation.

Calcium Mobilization Assays: A primary method for assessing Gαq/11 activation is the measurement of intracellular calcium mobilization. acs.org Cells expressing the target adenosine receptor subtype are loaded with a calcium-sensitive fluorescent dye. Upon application of the agonist, Gαq/11 activation leads to IP3 production and subsequent release of calcium from intracellular stores, which is detected as an increase in fluorescence.

Inositol Phosphate (B84403) (IP) Accumulation Assays: This assay directly measures the product of phospholipase C activity. Cells are labeled with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides. Following stimulation with the agonist, the accumulation of radiolabeled inositol phosphates is quantified, providing a direct measure of Gαq/11-PLC pathway activation.

Bioluminescence Resonance Energy Transfer (BRET) Assays: More advanced techniques like BRET can be used to directly monitor the interaction between the receptor and Gαq/11 proteins in real-time in living cells. acs.org

Data Tables

Table 1: Binding Affinity (Ki) of NECA and a Related 2-Substituted Derivative at Human Adenosine Receptors.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
NECA 14 tocris.com20 tocris.com6.2 tocris.com
2-(2-phenyl)ethynyl-NECA >600 nih.gov>600 nih.gov6 nih.gov

Note: Data for 2-Iodo-5'-ethylcarboxamidoadenosine is not available, but the data for the related compound suggests a high affinity for the A3 receptor.

Table 2: Known Gαq/11 Coupling of Adenosine Receptor Subtypes.

Receptor SubtypePrimary G Protein CouplingGαq/11 Coupling
A1 Gi/oYes, in some systems nih.govdntb.gov.ua
A2A GsLimited to no evidence nih.govcapes.gov.br
A2B GsYes, particularly at high expression levels nih.govacs.orgnih.gov
A3 Gi/oYes nih.govmdpi.com

Cellular and Molecular Mechanisms of Action

Modulation of Adenylate Cyclase Activity

5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective agonist for adenosine (B11128) receptors, meaning it binds with high affinity to multiple receptor subtypes, including A1, A2A, A2B, and A3. Its effect on adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP), is a primary mechanism of its action and is dependent on the specific receptor subtype it activates. A2A and A2B receptors are coupled to the stimulatory G-protein (Gs), and their activation leads to an increase in adenylate cyclase activity. Conversely, A1 and A3 receptors are coupled to the inhibitory G-protein (Gi), which suppresses adenylate cyclase activity.

In human platelet membranes, which possess stimulatory Ra (A2-type) adenosine receptors, NECA demonstrates a potent ability to stimulate adenylate cyclase activity with an EC50 value of 0.5 µmol/l. nih.gov The rank order of potency for stimulating this enzyme was found to be NECA, followed by 2-chloroadenosine (B27285) and then adenosine itself, which aligns with their binding affinities. nih.gov Studies in pulmonary artery smooth muscle cells (PASMCs) also confirm that NECA's effects are mediated through Gsα-adenylyl cyclase signaling. nih.gov

Assays measuring the accumulation of cAMP are standard for quantifying the functional response to A2 receptor activation. NECA consistently demonstrates a robust ability to increase intracellular cAMP levels in various cell types. In cultured PASMCs, the highest accumulation of cAMP occurred 3 to 5 minutes after the application of NECA, an event that coincided with the compound's physiological effect of inducing vasodilation. nih.gov This direct correlation underscores the role of the cAMP pathway in mediating NECA's actions. The mechanism involves the activation of A2 receptors, which stimulates adenylyl cyclase to produce cAMP. nih.gov This increase in intracellular cAMP then activates downstream effectors, most notably protein kinase A (PKA). nih.gov

Forskolin is a direct activator of adenylate cyclase, and its use allows for the study of Gi-coupled receptor inhibition. When a Gi-coupled receptor like the A1 adenosine receptor is activated, it counteracts the stimulatory effect of forskolin, leading to a reduction in the expected cAMP production. As a non-selective agonist, NECA has a high affinity for A1 receptors in addition to A2 receptors. sigmaaldrich.com Therefore, in cell systems expressing A1 receptors, NECA can inhibit forskolin-stimulated cAMP accumulation. This demonstrates the compound's ability to exert opposing effects on the adenylate cyclase system depending on the predominant adenosine receptor subtype expressed in the target tissue.

Activation of Downstream Signaling Pathways

The biological effects of NECA extend beyond the direct modulation of adenylate cyclase and cAMP. The activation of adenosine receptors initiates a cascade of downstream signaling events that vary depending on the receptor subtype and cell context. These pathways include the activation of phospholipases and the engagement of kinase cascades like the MAP kinase pathway.

While adenosine receptors are primarily known for their coupling to Gs and Gi proteins, they can also influence signaling through Phospholipase C (PLC). This can occur through the Gβγ subunits released from activated Gi proteins or via coupling to Gq proteins. Research in FRTL-5 thyroid cells has uncovered a "cross-talk" mechanism where an adenosine receptor agonist, while unable to stimulate PLC on its own, significantly potentiates PLC activation and subsequent Ca2+ mobilization induced by other agents like P2-purinergic agonists. nih.gov This potentiation suggests an indirect or permissive role for adenosine receptor activation in modulating the PLC pathway, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol (B14025) phosphates and diacylglycerol.

The Mitogen-Activated Protein (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes. nih.govnih.gov Adenosine receptor activation by agonists like NECA can modulate these pathways in a complex, often context-dependent manner. For instance, adenosine signaling via the A2B receptor can promote the production of collagen in hepatic stellate cells through two distinct MAPK pathways: the extracellular signal-related kinase 1/2 (ERK1/2) and the p38 MAPK pathway. nih.gov In other contexts, NECA has been reported to block the activation of the JNK-MAPK pathway. selleckchem.com This highlights that NECA can either stimulate or inhibit different branches of the MAPK family, leading to diverse functional outcomes.

Table 1: Research Findings on NECA's Modulation of Signaling Pathways

Signaling PathwayEffect of NECAMediating Receptor (if specified)Cell/Tissue ContextReference
Adenylate CyclaseStimulationA2-type (Ra)Human Platelets nih.gov
cAMP AccumulationIncreaseA2BPulmonary Artery Smooth Muscle Cells nih.gov
ERK1/2 PathwayActivationA2BHepatic Stellate Cells nih.gov
p38 MAPK PathwayActivationA2BHepatic Stellate Cells nih.gov
JNK-MAPK PathwayInhibition/BlockadeNot specifiedNot specified selleckchem.com
Sarcolemmal KATP ChannelsActivation/OpeningA2Arterial Myocytes nih.gov

A significant downstream effect of NECA-induced A2 receptor activation is the opening of ATP-sensitive potassium (KATP) channels in the sarcolemma (cell membrane) of smooth muscle cells. This mechanism is crucial for producing vasorelaxation. Research shows that the A2A receptor-mediated relaxation of aortic tissue involves the opening of sarcolemmal KATP channels. nih.gov The signaling cascade proceeds as follows:

NECA binds to and activates A2 receptors on arterial myocytes. nih.gov

The activated Gs protein stimulates adenylyl cyclase, leading to a rise in intracellular cAMP. nih.gov

The elevated cAMP levels activate cAMP-dependent protein kinase (PKA). nih.gov

PKA, likely through a phosphorylation event, causes the opening of the sarcolemmal KATP channels. nih.gov

The opening of these channels allows potassium ions to exit the cell, leading to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation. The critical role of these channels is confirmed by experiments showing that glibenclamide, a KATP channel inhibitor, blocks the physiological responses induced by NECA and other A2A receptor agonists. nih.govnih.gov

Receptor Internalization and Desensitization Studies

Agonist-induced receptor internalization and desensitization are key regulatory mechanisms that prevent overstimulation of signaling pathways. For the A3 adenosine receptor, these processes are known to be rapid and profound.

Upon agonist binding, G protein-coupled receptors (GPCRs) like the A3AR undergo phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for arrestin proteins. The binding of β-arrestins to the phosphorylated receptor sterically hinders its interaction with G proteins, leading to desensitization—a decrease in the cellular response to the agonist. Following arrestin binding, the receptor is targeted to clathrin-coated pits for endocytosis, effectively removing it from the cell surface, a process known as internalization. nih.gov

Studies on various A3AR agonists have elucidated the kinetics of these events. For instance, in human astrocytoma cells, exposure to the potent A3AR agonist Cl-IB-MECA leads to rapid receptor desensitization within 15 minutes, followed by internalization within 30 minutes. unife.it This rapid regulatory mechanism is a hallmark of the A3AR subtype and can be so fast that the therapeutic effect of an agonist may resemble that of an antagonist due to the swift termination of the signal. nih.gov The C-terminal tail of the A3AR contains numerous serine and threonine residues that are potential sites for the phosphorylation that precedes desensitization. nih.gov

While direct experimental data on 2-Iodo-5'-ethylcarboxamidoadenosine is not extensively available in the reviewed literature, it is anticipated to follow a similar pattern of inducing rapid phosphorylation, β-arrestin recruitment, and subsequent internalization of the A3AR. The table below summarizes the general findings for A3AR agonist-induced regulation.

Table 1: General Characteristics of A3 Adenosine Receptor Internalization and Desensitization

ProcessKey MediatorsTypical Agonists StudiedGeneral TimeframeConsequence
Desensitization G protein-coupled receptor kinases (GRKs), β-ArrestinsCl-IB-MECA, AdenosineMinutesUncoupling from G proteins, termination of signal
Internalization β-Arrestins, Clathrin, DynaminCl-IB-MECAMinutes to < 1 hourRemoval of receptors from the plasma membrane
Downregulation -Cl-IB-MECAHoursDecrease in total receptor protein levels

This table represents a generalized model based on studies of common A3AR agonists, as specific data for 2-Iodo-5'-ethylcarboxamidoadenosine is limited.

Mechanisms of Agonist-Induced Receptor Conformational Changes

The activation of a GPCR is fundamentally a process of conformational change. The binding of an agonist induces a series of structural rearrangements within the receptor's transmembrane helices, shifting it from an inactive to an active state that can engage and activate G proteins.

For the A3 adenosine receptor, molecular dynamics simulations and structural biology have provided insights into these conformational shifts. nih.govmonash.edu Although a crystal structure of 2-Iodo-5'-ethylcarboxamidoadenosine bound to the A3AR is not available, studies with other agonists have identified key residues and domains involved in the activation mechanism.

Upon agonist binding in the orthosteric pocket, a crucial event is the conformational change of the highly conserved tryptophan residue (Trp243) in transmembrane helix 6 (TM6). nih.gov This movement is considered a primary step in receptor activation. nih.gov This initial change triggers a cascade of further rearrangements, including an outward movement of the cytoplasmic ends of TM5 and TM6 and an inward shift of TM7. monash.edu This large-scale movement on the intracellular side of the receptor opens up a cavity, allowing for the binding and activation of the G protein.

Molecular dynamics studies have helped to map these intricate changes, predicting the transition between inactive (R), active (R), and G protein-coupled (RG) states. nih.gov These different conformational states are stabilized by distinct networks of interactions between amino acid residues within the receptor. Recent cryo-electron microscopy (cryo-EM) structures of the A3AR in complex with various agonists have confirmed these general principles and provided a more detailed picture of the structural basis for activation and ligand selectivity. biorxiv.org

The specific chemical structure of an agonist, such as the substitutions at the C2 and C5' positions of the adenosine scaffold, dictates its precise interaction with the binding pocket and, consequently, the specific conformational state it stabilizes. This can lead to differences in efficacy and signaling bias among various agonists. While the precise conformational signature induced by 2-Iodo-5'-ethylcarboxamidoadenosine remains to be elucidated, it is expected to engage with key residues in the binding pocket to induce the global conformational changes necessary for G protein activation.

Table 2: Key Conformational Changes in A3 Adenosine Receptor Activation

Receptor Domain/ResidueAgonist-Induced ChangeStudied with Agonists LikeFunctional Significance
Transmembrane Helix 6 (TM6) Outward tilt and rotation of the cytoplasmic halfCl-IB-MECA, Namodenoson, i6AMajor movement to open the G protein binding site monash.edubiorxiv.org
Trp243 (6.48) Change in side-chain torsionCl-IB-MECAConsidered an early "switch" in the activation process nih.gov
Transmembrane Helix 7 (TM7) Inward movement of the cytoplasmic endGeneral AgonistsContributes to stabilizing the active conformation monash.edu
Transmembrane Helix 3 (TM3) Subtle shifts to accommodate ligandGeneral AgonistsPart of the orthosteric binding pocket
Intracellular Loops ReorientationGeneral AgonistsForm the direct interface for G protein coupling

This table summarizes general findings from molecular modeling and structural biology studies using various A3AR agonists. The specific conformational changes induced by 2-Iodo-5'-ethylcarboxamidoadenosine have not been specifically reported.

Preclinical Research Applications and Mechanistic Studies

In Vitro Cellular Model Systems

In vitro studies using various cell-based systems have been fundamental in dissecting the molecular interactions and cellular consequences of agonism at adenosine (B11128) receptors by 2-Iodo-5'-ethylcarboxamido Adenosine and its analogs.

Utilization in Receptor Purification and Characterization (e.g., Human A2A Receptor)

The characterization of adenosine receptors often requires their purification and functional reconstitution. While receptor purification can be achieved through various methods, including ligand affinity chromatography with antagonists, agonist compounds like this compound are crucial for characterizing the binding properties and functionality of the purified receptor. nih.gov For instance, after purifying the human A2A adenosine receptor (hA2aR), its functionality is confirmed by its ability to bind specific ligands. nih.gov

Studies have determined the binding affinities (Ki) of this compound (often referred to as IB-MECA) for various adenosine receptor subtypes, highlighting its selectivity. It demonstrates a high affinity for the A3 receptor subtype, with lower affinities for the A1 and A2A receptors. This selectivity makes it a valuable pharmacological tool for distinguishing between receptor subtype functions.

Investigation of Receptor Mechanism of Action via Competition Assays

Competition assays are a cornerstone of pharmacology, used to determine the binding affinity and selectivity of a ligand for a receptor. In these assays, a new compound (the competitor, such as IB-MECA) is tested for its ability to displace a known radiolabeled ligand that binds to the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.

Through such competition binding studies, IB-MECA has been characterized as a potent and selective agonist for the A3 adenosine receptor. These assays typically utilize membranes from recombinant cells (like CHO or HEK293) expressing a high density of a single adenosine receptor subtype. The results consistently show that IB-MECA has a significantly higher affinity for the A3 receptor compared to A1 and A2A subtypes.

CompoundA3 Receptor Ki (nM)A1 Receptor Ki (nM)A2A Receptor Ki (nM)Reference
IB-MECA1.15456

Application in Immune Cell Function Studies (e.g., Cytotoxic T Lymphocytes)

Adenosine within the tumor microenvironment is known to suppress immune responses. spandidos-publications.com However, specific adenosine receptor agonists have been shown to modulate immune cell function in complex ways. Cytotoxic T lymphocytes (CTLs), or CD8+ T cells, are critical for anti-tumor immunity. clevelandclinic.org

Studies using the A3 receptor agonist Cl-IB-MECA have revealed its ability to influence CD8+ T cell function. nih.gov Ex vivo treatment of CD8+ T cells with Cl-IB-MECA was found to enhance their anti-tumor activity when they were adoptively transferred into melanoma-bearing mice. nih.govnih.gov Mechanistically, this enhanced efficacy was linked to a significant increase in the production of Tumor Necrosis Factor-alpha (TNF-α) and granzyme B by the T cells, both of which are crucial for inducing programmed cell death in target tumor cells. nih.govresearchgate.net Interestingly, the treatment did not directly increase IFN-γ production but appeared to prime the CD8+ T cells for a more effective anti-tumor response. nih.govresearchgate.net

Immune Cell TypeAgonist UsedKey Mechanistic FindingReference
CD8+ T Cells (Cytotoxic T Lymphocytes)Cl-IB-MECAIncreased secretion of TNF-α and granzyme B nih.govresearchgate.net
CD8+ T Cells (Cytotoxic T Lymphocytes)Cl-IB-MECAEnhanced anti-tumor activity in adoptive transfer models nih.govnih.gov
CD8+ T Cells (Cytotoxic T Lymphocytes)Cl-IB-MECAEffect on TNF-α release blocked by A3 antagonist MRS1191 researchgate.net

Research into Vascular Smooth Muscle Cell Proliferation and Antimitogenesis

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of vascular diseases like atherosclerosis and restenosis following angioplasty. nih.govmdpi.com The signaling molecule cyclic adenosine monophosphate (cAMP) is known to play a crucial role in keeping VSMCs in a quiescent, non-proliferative state. nih.gov

Adenosine receptor agonists, which can modulate cAMP levels, are therefore of significant interest. Agonists of the A2B adenosine receptor, such as 5'-(N-ethylcarboxamido)adenosine (NECA), have been shown to induce vasodilation. nih.gov While direct studies focusing solely on this compound and VSMC proliferation are limited, the broader class of adenosine agonists is known to influence VSMC behavior. For instance, stimuli that elevate cAMP in VSMCs inhibit the cell cycle progression from the G1 to S phase, thus exerting an antimitogenic (anti-proliferative) effect. nih.gov This is achieved by inhibiting the expression of cyclins and preventing the degradation of cyclin-dependent kinase inhibitors. nih.gov

In Vivo Preclinical Animal Models (Focus on Mechanistic Insights)

Animal models are indispensable for understanding the physiological effects of a compound in a complex, living system and for gaining mechanistic insights that are not possible in vitro. nih.govnih.gov

The A3 adenosine receptor agonist Cl-IB-MECA has been investigated in mouse models of melanoma to understand its anti-tumor mechanisms. nih.gov A key finding from these studies is that the anti-tumor activity of Cl-IB-MECA is dependent on a functional T-cell mediated immune response, as the effect was lost in mice lacking T cells. nih.gov This points to an immunomodulatory mechanism of action. When administered to melanoma-bearing mice, Cl-IB-MECA inhibited tumor growth and improved survival. nih.govnih.gov This outcome was associated with an increase in Th1-type cytokines and a greater infiltration of mature dendritic cells into the tumor microenvironment. nih.govnih.gov Furthermore, studies involving the adoptive transfer of CD8+ T cells treated ex vivo with Cl-IB-MECA demonstrated that the therapeutic effect is critically dependent on TNF-α. Neutralizing TNF-α with a specific antibody blocked the anti-tumor activity of the treated T cells, confirming its central role in the compound's mechanism of action. nih.govnih.gov These in vivo findings corroborate the in vitro observations and provide a deeper understanding of how A3 receptor agonism can orchestrate an effective anti-cancer immune response.

Modulation of Neurotransmitter Release (e.g., Excitatory Amino Acids in Ischemic Rat Cerebral Cortex)

The role of adenosine in modulating neurotransmitter release, particularly during pathological conditions like cerebral ischemia, is a significant area of investigation. During an ischemic event, the brain experiences a massive release of excitatory amino acids such as glutamate (B1630785) and aspartate, which contributes to excitotoxic neuronal damage.

Studies using techniques like the cortical cup in rat models of cerebral ischemia have shown that ischemia leads to a substantial increase in the release of glutamate, aspartate, and gamma-aminobutyric acid (GABA). nih.gov Concurrently, the levels of adenosine and its metabolites (inosine, hypoxanthine (B114508), and xanthine) are also elevated in the extracellular space. nih.gov Researchers have explored whether augmenting endogenous adenosine levels could counteract the release of these excitatory neurotransmitters. In one such study, the administration of an adenosine deaminase inhibitor, deoxycoformycin, successfully enhanced the ischemia-induced rise in extracellular adenosine. nih.gov However, this marked increase in endogenous adenosine did not lead to a reduction in the release of glutamate, aspartate, or GABA. nih.gov This finding suggests that under these specific ischemic conditions, the mechanism triggering the release of amino acid neurotransmitters may be insensitive to modulation by the increased levels of endogenous adenosine. nih.gov While direct studies on this compound's effect on excitatory amino acid release in this specific context are not detailed, the research highlights the complexity of the adenosinergic system's role in neuroprotection during ischemia.

Interaction with Dopamine (B1211576) Receptor Systems (e.g., D2 Agonist Binding in Rat Brain)

A significant aspect of adenosine's function in the central nervous system involves its interaction with other neurotransmitter systems, most notably the dopamine system. Research has firmly established an antagonistic relationship between adenosine A2A receptors and dopamine D2 receptors, which are highly co-localized in key brain regions like the striatum. nih.gov This interaction is primarily mediated through the formation of A2A-D2 heteromers, which are complexes of the two receptor proteins. nih.govacs.org

The activation of the A2A receptor within this heteromeric complex leads to a conformational change that reduces the affinity of the D2 receptor for its agonists, such as dopamine itself. nih.gov This effectively dampens D2 receptor-mediated signaling. This antagonistic interaction is a key mechanism for modulating neuronal excitability, motor control, and even cognitive functions. nih.govacs.org

Preclinical studies using positron emission tomography (PET) in rodents have provided in vivo evidence of this interaction. The administration of an A2A receptor agonist was shown to alter the binding of a D2 receptor antagonist radiotracer, [11C]raclopride, confirming that A2A receptor activation can modulate D2 receptor availability and function in the living brain. acs.org The existence of these A2A-D2 receptor-receptor interactions has also been demonstrated in both rat and human carotid body tissues, suggesting this is a conserved modulatory mechanism. unipd.it

Table 1: Research Findings on Adenosine A2A and Dopamine D2 Receptor Interactions
Study FocusModel SystemKey FindingsReference
Biochemical & Pharmacological CharacteristicsRat Striatal Membrane PreparationsStimulation of A2A receptors decreases the affinity and signal transduction of D2 receptors, indicating an antagonistic interaction within A2A-D2 heteromers. nih.gov
In Vivo Receptor BindingHealthy Male Wistar RatsPET scans showed that administration of an A2A agonist (CGS21680) modulated the binding of the D2 antagonist tracer [11C]raclopride in the striatum. acs.org
Heterodimer PresenceRat and Human Carotid BodyUsing an in situ proximity ligation assay, the study provided direct evidence for the existence of A2A-D2 receptor heterodimers in carotid body cells. unipd.it

Studies on Antinociceptive Mechanisms in Inflammatory Pain Models in Rodents

The adenosinergic system is a recognized target for pain modulation, and adenosine receptor agonists have been investigated for their potential antinociceptive (pain-relieving) effects. Studies in rodent models of chronic inflammatory pain, often induced by Complete Freund's Adjuvant (CFA), have explored these mechanisms.

In one study, the antinociceptive effects of the selective A3 adenosine receptor agonist N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), a compound structurally related to this compound, were evaluated in rats with chronic inflammatory pain. The administration of IB-MECA produced a significant antinociceptive effect. nih.gov Furthermore, the study investigated the compound's impact on central biomarkers associated with pain and inflammation. In the chronic inflammatory pain model, IB-MECA was shown to influence the levels of Interleukin-1β (IL-1β) and Brain-Derived Neurotrophic Factor (BDNF) in the brainstem and spinal cord, suggesting that its analgesic action may be mediated, in part, by modulating these neuroinflammatory and neurotrophic factors. nih.gov These findings support the role of adenosine receptor activation, specifically at the A3 subtype, in alleviating chronic inflammatory pain. nih.gov

Table 2: Effects of an A3 Adenosine Agonist in a Rat Model of Chronic Inflammatory Pain
Parameter MeasuredEffect ObservedReference
Nociceptive ThresholdA single dose of IB-MECA demonstrated an antinociceptive effect. nih.gov
Interleukin-1β (IL-1β) LevelsChronic inflammatory pain increased IL-1β levels. The study examined the modulation of these biomarkers by the agonist. nih.gov
Brain-Derived Neurotrophic Factor (BDNF) LevelsThe study linked the analgesic effect of IB-MECA to changes in BDNF levels in a neuropathic pain model. nih.gov

Investigation of Cardioprotective Mechanisms in Mouse Models of Ischemia/Reperfusion Injury

Adenosine receptor agonists have been extensively studied for their ability to protect the heart from ischemia/reperfusion (I/R) injury, a type of tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.

Preclinical research in mouse models has shown that adenosine agonists can reduce myocardial infarct size and improve cardiac function following an I/R event. doi.orgresearchgate.net The specific receptor subtype responsible for this cardioprotection is a subject of detailed investigation. Some studies point to a critical role for the A3 adenosine receptor. For instance, the A3 agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) was found to reduce myocardial infarct size in wild-type mice, an effect that was absent in A3 receptor knockout mice, confirming the A3 receptor's involvement. doi.org Similarly, another study found that the cardioprotective effects of exogenous adenosine were mediated by the A3 receptor and purine (B94841) salvage pathways, while A1 and A2A agonists were ineffective. nih.gov

Conversely, other research highlights the importance of A2 adenosine receptors. Studies using 5'-N-ethylcarboxamidoadenosine (NECA) demonstrated that it significantly reduces the necrotic area in hearts subjected to I/R. researchgate.net The protective signaling pathway of NECA was found to involve the activation of both A2A and A2B adenosine receptors, leading to the activation of a cGMP/protein kinase G (PKG) pathway, which in turn inactivates glycogen (B147801) synthase kinase-3β (GSK-3β) and inhibits the opening of the mitochondrial permeability transition pore (mPTP). researchgate.netunito.it

Table 3: Summary of Cardioprotective Mechanisms in Mouse I/R Models
Adenosine AgonistModelKey Receptor(s) ImplicatedDownstream Signaling MechanismReference
Exogenous AdenosineIsolated Mouse Heart (I/R)A3Involves adenosine kinase and purine salvage. nih.gov
Cl-IB-MECAIn Vivo Mouse (Coronary Occlusion)A3Protection blocked by A3 antagonist; absent in A3 knockout mice. doi.org
NECAIsolated Rat Heart (I/R)A2A and A2BActivation of PKG, inactivation of GSK-3β, and inhibition of mPTP opening. researchgate.net

Impact on Endogenous Adenosine Levels and Metabolism

The physiological effects of adenosine are tightly regulated by its synthesis, release, metabolism, and transport. Adenosine is metabolized through two primary pathways: phosphorylation to adenosine monophosphate (AMP) by adenosine kinase, or deamination to inosine (B1671953) by adenosine deaminase. drugbank.com The concentration of adenosine in the extracellular space, where it interacts with its receptors, is critically controlled by nucleoside transporters.

Adenosine receptor agonists can themselves influence the systems that regulate endogenous adenosine levels. A study investigating the effect of 5'-(N-ethylcarboxamido)adenosine (NECA) on adenosine transport in cultured chromaffin cells found that NECA activated adenosine transport into the cells. nih.gov This was evidenced by a significant increase in the maximum velocity (Vmax) of transport, while the affinity (Km) of the transporter for adenosine decreased. nih.gov Further investigation revealed that this effect was due to an increase in the number of transporters present on the plasma membrane. nih.gov This indicates that an adenosine agonist can enhance the clearance of extracellular adenosine, a mechanism that could function as a form of feedback regulation.

Table 4: Effect of NECA on Adenosine Transport Kinetics in Chromaffin Cells
ConditionKm (μM)Vmax (pmol/10⁶ cells/min)Reference
Control4.6 ± 1.066.7 ± 23.5 nih.gov
100 nM NECA10.2 ± 3.0170.2 ± 30 nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Impact of 2-Substitutions on Receptor Affinity and Selectivity

The C2 position of the purine (B94841) ring has been a primary focus for structural modification to enhance affinity and selectivity for adenosine (B11128) receptors. While historically, C2 substitutions were associated with A2A selectivity, research has shown they are also well-tolerated at the A3AR and can significantly enhance A3AR affinity, often in an additive manner with modifications at other positions. nih.govnih.gov

Role of Halogen (Iodo) at C2 Position

Introduction of a halogen atom at the C2 position has proven to be a successful strategy for increasing A3AR potency and selectivity. While direct data on a 2-iodo group on a 5'-ethylcarboxamido adenosine backbone is sparse, the effects of other halogens, particularly chlorine, are well-documented and provide strong inferential evidence.

The substitution of a chlorine atom at the C2 position is generally well-tolerated at A3 receptors. nih.gov For instance, the renowned A3AR agonist, 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), demonstrates exceptionally high affinity and selectivity for the A3 receptor. nih.gov This compound, also known as Namodenoson, has a K_i value of 0.33 nM at rat A3 receptors and is 2500-fold and 1400-fold more selective for the A3 subtype over A1 and A2A receptors, respectively. nih.govsigmaaldrich.com The affinity-enhancing effects of C2-substitutions are additive to those of modifications at the N6 and 5' positions. nih.gov This suggests that a 2-iodo substituent, being a larger and more lipophilic halogen, would also be well-tolerated and potentially confer high affinity, fitting into a specific cavity within the receptor. researchgate.netresearchgate.net

CompoundC2-SubstituentN6-Substituent5'-SubstituentA3AR K_i (nM)A3 Selectivity vs A1A3 Selectivity vs A2A
Cl-IB-MECA -Cl3-IodobenzylN-methyluronamide0.332500-fold1400-fold
2-Chloroadenosine (B27285) -Cl-H-CH2OH1900------

This table presents binding affinity data for selected 2-chloro substituted adenosine analogs at the rat A3 adenosine receptor. Data sourced from multiple studies. nih.govnih.gov

Exploration of Arylalkynyl and Heteroalkynyl Derivatives at C2

Replacing the halogen at the C2 position with larger arylalkynyl and heteroalkynyl groups has led to the development of potent A3AR agonists. These extended, rigid substituents can occupy a hydrophobic pocket in the receptor, enhancing affinity.

A study of 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) derivatives revealed that 2-(2-phenyl)ethynyl-NECA (PENECA) has a K_i of 6 nM at human A3 receptors and displays a 100-fold selectivity over both A1 and A2A receptors. nih.gov Another derivative, 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA), showed even greater potency with a subnanomolar affinity (K_i = 0.4 nM) for the A3 receptor, although its selectivity was more limited. nih.gov Molecular modeling suggests that these elongated C2 substituents can promote a specific conformation of the receptor's transmembrane domains, potentially stabilizing the active state. nih.gov The introduction of an extended C2-alkynyl group, such as a 6-hexynyl chain, is also tolerated at the A3AR and is compatible with the 5'-N-ethyluronamide group. nih.gov

CompoundC2-SubstituentA3AR K_i (nM)A1AR K_i (nM)A2AAR K_i (nM)A3 Selectivity (vs A1/A2A)
PENECA (2-phenyl)ethynyl6>1000600~167-fold / 100-fold
PHPNECA (3-hydroxy-3-phenyl)propyn-1-yl0.4112~28-fold / 5-fold

This table shows the binding affinities of 2-arylalkynyl derivatives of NECA at human adenosine receptor subtypes. nih.gov

Significance of 5'-Modifications

Modifications to the ribose moiety, particularly at the 5' position, are fundamental in determining an adenosine analog's potency and selectivity profile.

Role of the Ethylcarboxamido Group

The 5'-(N-ethylcarboxamido) group, as seen in the potent but non-selective agonist NECA, significantly increases potency at all four adenosine receptor subtypes. sigmaaldrich.comwikipedia.org Structural studies reveal that this group plays a critical role in the ligand-receptor interaction. The 5'-tail engages in hydrophobic contacts with key residues, such as the W2426.48 "toggle switch" motif, which is essential for the activation of class A G-protein coupled receptors. biorxiv.org Furthermore, the amide portion of the 5'-modification can form an additional hydrogen bond with the receptor, which helps to stabilize the ligand in the binding pocket more effectively than the simple 5'-hydroxyl group of adenosine. biorxiv.org This enhanced binding explains the broad and potent agonist activity of NECA and its derivatives. biorxiv.orgnih.gov

Comparison with Other Uronamide and Carboxamide Derivatives

While the 5'-N-ethylcarboxamido group confers high potency, subtle changes to the alkyl substituent on the uronamide can fine-tune selectivity, particularly towards the A3 receptor. Structure-activity relationship studies have shown that for A3 selectivity, smaller N-alkyl groups are often preferred.

A comparative analysis of 5'-uronamide substituents in N6-benzyladenosine derivatives demonstrated a clear trend for A3 receptor selectivity, with the order being: N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov The 5'-N-methyluronamide derivative (IB-MECA) was found to be 50-fold selective for the A3 receptor, whereas the corresponding N-ethyl derivative was less selective. nih.gov This finding is consistent with other reports suggesting that while the ethyl group is optimal for general potency, the slightly smaller methyl group provides a better fit for achieving A3 selectivity, likely by optimizing interactions within the 5' subpocket of the A3 receptor while potentially preventing nonselective activation of other subtypes. biorxiv.org

5'-Uronamide Substituent (R in -CONH-R)A3 Selectivity (vs A1/A2A)Potency at A3 Receptors
N-Methyl Most FavorableHigh
N-Ethyl ModerateHigh
Unsubstituted ModerateLower than N-ethyl
N-Cyclopropyl Least Favorable---

This table summarizes the relative A3 receptor selectivity conferred by different 5'-uronamide substituents. nih.gov

N6-Position Substitutions and their Pharmacological Contributions

The N6 position of the adenine (B156593) base is a critical site for modification to achieve A1 and A3 receptor selectivity. nih.gov Combining N6-substitutions with modifications at the C2 and 5' positions is a key strategy for developing highly potent and selective A3 agonists. nih.gov

Large, hydrophobic groups at the N6 position generally favor A1 and A3 receptor binding. nih.gov Specifically, an N6-benzyl group substituted at its 3-position with a bulky, sterically demanding group like iodo has been shown to be optimal for A3 potency and selectivity. nih.gov The resulting compound, N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA), is a cornerstone A3-selective agonist. nih.gov Structural analysis indicates that the N6-substituent fits into a unique, A3R-specific hydrophobic pocket that is not present in other adenosine receptor subtypes. biorxiv.org This interaction is a primary driver of both the high potency and selectivity observed in compounds like IB-MECA and its 2-chloro analogue, Cl-IB-MECA. biorxiv.org Even without other modifications, N6-(3-Iodobenzyl)adenosine is the first monosubstituted adenosine analog to show any A3 selectivity, being two-fold selective over A1 and A2A receptors. nih.gov The combination of these N6, C2, and 5' modifications leads to ligands with the highest affinity and selectivity for the A3 receptor. nih.govnih.gov

Ribose Moiety Modifications

The conformation and chemical nature of the ribose sugar are critical determinants of a ligand's interaction with adenosine receptors. The furanose ring of ribose is flexible, existing in a dynamic equilibrium between two major puckered conformations: North (N) and South (S). The receptor's binding pocket often shows a strong preference for one conformation over the other.

To overcome the inherent flexibility of the ribose ring and lock the molecule into a receptor-preferred conformation, researchers have incorporated rigid bicyclic systems. One of the most successful approaches is the use of a bicyclo[3.1.0]hexane system, known as a "methanocarba" substitution, in place of the furanose ring. nih.gov This modification constrains the sugar mimic into a fixed North (N) or South (S) envelope conformation. nih.gov

Studies on methanocarba analogs of adenosine have revealed that the biological potency is strongly correlated with the ring's pucker. nih.gov For at least three of the four adenosine receptor subtypes, the (N)-conformation is highly favored. nih.gov An adenosine derivative featuring an (N)-methanocarba modification was found to be approximately 140-fold more potent at the A₃ adenosine receptor (A₃AR) than its corresponding (S)-methanocarba counterpart. nih.gov Specifically, in binding assays at human A₁, A₂ₐ, and A₃ receptors, (N)-methanocarba-adenosine demonstrated significantly higher affinity than the (S)-analog, with a remarkable N/S affinity ratio of 150 at the human A₃ receptor. nih.gov This strong preference suggests that the spatial orientation of the hydroxyl groups and the purine base, as dictated by the (N)-conformation, aligns optimally with the A₃AR binding site. nih.gov

CompoundConformationRelative Affinity at hA₃AR
(N)-Methanocarba-adenosineNorth (N)High
(S)-Methanocarba-adenosineSouth (S)Low (150-fold lower than N-analog) nih.gov

Another strategy to modify the ribose moiety involves substituting the ring's oxygen heteroatom (O4') with another atom, such as sulfur, to create a 4'-thioadenosine derivative. This substitution can alter the sugar's pucker preference and its hydrogen-bonding capabilities.

The stereochemical effects of further substitutions on the 4'-thioadenosine scaffold have been investigated for their impact on A₃AR binding. nih.gov In a series of truncated 4'-thioadenosine derivatives, the introduction of methyl groups at the 4'-position revealed a strong dependence on stereochemistry for receptor affinity. nih.gov A 4'-β-methyl substitution resulted in the highest affinity for the A₃AR, with a Kᵢ value of 3.5 nM. nih.gov Computational docking studies indicated that this high-affinity analog adopts a South conformation and maintains crucial interactions within the receptor, including with the amino acid residue Thr94, which is noted for its importance in agonist activity. nih.gov In contrast, the 4'-α-methyl derivative, while also adopting a South conformation, resulted in a flattened structure that impeded interactions with Thr94 and Asn250. nih.gov These findings underscore that both the nature of the substituent and its specific spatial orientation, which is influenced by the sugar's conformation, are critical for modulating ligand-receptor interactions. nih.gov

Compound SubstitutionBinding Affinity (Kᵢ)Preferred ConformationKey Interactions
4'-β-Methyl3.5 nM nih.govSouth nih.govStrong interaction with Thr94 nih.gov
4'-α-MethylLower AffinitySouth nih.govHindered interaction with Thr94 and Asn250 nih.gov
4',4'-DimethylIntermediate AffinityNorth nih.govSteric clashes with Thr94 nih.gov

Homologation and Spacing Effects on Receptor Interaction

Homologation, the systematic extension of a chemical structure by a repeating unit (such as a methylene (B1212753) group), is a classic medicinal chemistry strategy to probe the dimensions of a receptor's binding pocket. For adenosine derivatives, this is often applied to the 5'-carboxamide group. SAR studies of various 5'-N-substituted-carboxamidoadenosine derivatives have been conducted to explore a putative hydrophobic binding region near this position. nih.gov

By systematically increasing the length of the linear N-alkyl chain on the 5'-carboxamide, researchers discovered that the hydrophobic pocket can accommodate a chain of up to approximately ten carbon atoms. nih.gov However, a more potent hydrophobic binding interaction exists closer to the amide nitrogen, with an optimal depth of about five carbon atoms. nih.gov In a series of linear alkyl N-substituted derivatives, the N-n-pentyl derivative was identified as the most potent ligand, exhibiting a Kᵢ value of 12 nM. nih.gov This demonstrates that proper spacing and orientation of hydrophobic substituents are critical for maximizing receptor affinity.

5'-N-SubstituentBinding Affinity (Kᵢ)
Ethyl (NECA)Reference Compound nih.gov
n-Pentyl12 nM nih.gov
Cyclohexyl18 nM nih.gov
nih.gov

Rational Design Principles for Adenosine Receptor Ligands

The rational design of selective adenosine receptor ligands, including those targeting the A₃ subtype, is a multifaceted process guided by an accumulation of SAR data and advanced computational techniques. A primary principle is that affinity and selectivity for the A₃AR are largely dictated by substitutions at the C2, N⁶, and 5' positions of the adenosine scaffold. unife.it

Molecular modeling plays a pivotal role in modern drug design. For instance, homology models of the A₃AR have been used to predict optimal sites for incorporating charged sulfonate groups onto (N)-methanocarba adenosine derivatives. nih.gov This strategic placement was intended to create potent A₃AR agonists that cannot easily cross the blood-brain barrier, thereby confining their action to the periphery. nih.gov These modeling predictions, which were based on the steric fit within the binding cavity and key interactions with specific residues, were subsequently validated through the synthesis and biological testing of the designed compounds. nih.gov

Furthermore, recent structural studies have identified a unique hydrophobic pocket within the A₃R that is not involved in ligand interactions in other adenosine receptor subtypes. biorxiv.org This discovery provides a significant opportunity for the rational design of highly selective A₃R drugs by creating molecules that specifically engage this unique structural feature. biorxiv.org The overarching design strategy often involves a two-part consideration: achieving nonselective binding within the conserved adenosine-binding region and engineering selective interactions on the more divergent extracellular side of the receptor. biorxiv.org

Computational and Biophysical Approaches

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze how a ligand like 2-Iodo-5'-ethylcarboxamido Adenosine (B11128) fits into the binding site of its target receptor. These methods have been instrumental in understanding the structure-activity relationships (SAR) of adenosine receptor ligands.

Docking studies predict the preferred orientation of a ligand within a receptor's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. For 2-substituted adenosine derivatives, including those with an iodo group, the C2 position of the adenine (B156593) ring is known to interact with a specific hydrophobic binding site within the A2A and A3 adenosine receptors. nih.gov The nature of the substituent at this position is a critical determinant of affinity and selectivity.

Studies on various 2-substituted adenosine analogs reveal that the receptor accommodates these groups in a defined pocket. nih.govnih.gov For instance, analysis of the A2A receptor structure shows that residues like Glu169 and Asn253 are crucial for anchoring the ligand through hydrogen bonds with the ribose and adenine portions of the molecule. acs.org While the core adenosine moiety forms these conserved interactions, the 2-iodo group of 2-Iodo-5'-ethylcarboxamido Adenosine would be positioned to interact with hydrophobic residues lining this specific sub-pocket. The size and hydrophobicity of the iodine atom can lead to enhanced affinity by favorably occupying this space. Structure-activity relationship studies have shown that 2-alkoxy and 2-alkynyl substitutions can result in highly potent and selective A2A agonists, underscoring the importance of the C2-substituent's interaction with this hydrophobic region. nih.gov

Table 1: Predicted Key Residue Interactions for Adenosine Receptor Ligands This table summarizes common interactions observed in modeling studies of adenosine receptor agonists. Specific interactions for this compound would follow a similar pattern.

Interacting Ligand MoietyReceptor Residue (Example from A2AAR)Type of InteractionReference
Ribose HydroxylsAsn253 (TM6)Hydrogen Bond acs.org
Adenine N1, N6-amineGlu169 (ECL2)Hydrogen Bond acs.org
Adenine N3, N7(Structural Water)Water-mediated H-Bond nih.gov
C2-Substituent (Iodo group)Hydrophobic Pocket (TM2, TM7)Hydrophobic Interaction nih.gov
5'-carboxamide(Variable residues)Hydrogen Bond/Hydrophobic sigmaaldrich.com

Conformational Analysis of this compound in Receptor Binding Sites

Conformational analysis investigates the three-dimensional shape and flexibility of a ligand and how this changes upon binding to its receptor. The parent compound, 5'-(N-Ethylcarboxamido)adenosine (NECA), is known to be highly flexible. researchgate.net Molecular dynamics (MD) simulations of NECA bound to the A2A receptor show that the ligand exhibits significant movement within the binding pocket, exploring different conformational states. researchgate.net

The introduction of a bulky iodine atom at the C2 position is expected to influence this conformational freedom. The steric hindrance imposed by the iodo group can restrict the rotation around the glycosidic bond, potentially favoring a specific conformation (e.g., syn or anti) that is optimal for binding and receptor activation. This conformational constraint can be a key factor in the compound's selectivity and efficacy profile. By analyzing the torsion angles and the spatial distribution of the ligand within the binding site during simulations, researchers can understand how the 2-iodo substitution alters the dynamic behavior of the adenosine scaffold, leading to its specific pharmacological properties. nih.gov The stabilization of a particular active conformation is a common mechanism by which high-affinity ligands achieve their potency.

Homology Modeling of Adenosine Receptors for Ligand Design

While high-resolution crystal structures exist for the adenosine A2A receptor in various states, obtaining experimental structures for all four adenosine receptor subtypes (A1, A2A, A2B, A3) remains challenging. guidetopharmacology.orgnih.gov Homology modeling addresses this gap by building a three-dimensional model of a target receptor using the known atomic coordinates of a related protein as a template. researchgate.net For instance, the crystal structure of the A2A receptor has been used as a template to build models of the A1, A2B, and A3 subtypes. nih.gov

This process involves aligning the amino acid sequence of the target receptor with the template, followed by model building and refinement. researchgate.net The resulting homology models, while not as precise as crystal structures, are incredibly valuable for rational drug design. nih.gov They allow for virtual screening of compound libraries and provide a structural basis for designing new ligands, such as derivatives of this compound, with desired selectivity profiles for subtypes whose experimental structures are unavailable. nih.gov Ligand-guided optimization can further refine these models to improve their accuracy and predictive power for virtual ligand screening. nih.gov

Biophysical Techniques for Receptor Characterization (e.g., BRET, FRET Assays)

Biophysical assays provide experimental data on ligand-receptor interactions, often in real-time and in living cells. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are two powerful techniques used for this purpose. nih.govnih.gov These methods rely on the transfer of energy between a light-emitting donor molecule and a light-accepting fluorophore when they are in very close proximity (typically <10 nm).

In the context of adenosine receptors, a common BRET setup involves genetically fusing a luciferase enzyme (like NanoLuc) to the receptor, which acts as the energy donor. acs.org A fluorescently labeled version of a ligand, or a competing ligand, serves as the acceptor. When the fluorescent ligand binds to the luciferase-tagged receptor, energy transfer occurs, producing a measurable light signal at the acceptor's emission wavelength. This allows for the direct measurement of ligand binding in living cells without requiring wash steps, making it suitable for high-throughput screening. acs.org

BRET and FRET assays are versatile and can be used to:

Determine the binding affinity (Kd) and kinetics (kon and koff) of ligands. nih.gov

Study receptor dimerization and higher-order oligomerization.

Monitor ligand-induced conformational changes and receptor interactions with downstream signaling partners like G proteins and β-arrestin. nih.gov

Table 2: Comparison of BRET and FRET Techniques for Receptor Studies

FeatureBRET (Bioluminescence Resonance Energy Transfer)FRET (Förster Resonance Energy Transfer)Reference
Energy Donor A luciferase enzyme (e.g., Renilla, NanoLuc)A fluorescent protein (e.g., CFP, GFP) nih.gov
Excitation Requires a chemical substrate (e.g., coelenterazine, furimazine)Requires an external light source to excite the donor fluorophore nih.govnih.gov
Background Signal Very low, as no external light source is neededHigher, due to potential autofluorescence and direct excitation of the acceptor nih.gov
Photobleaching Not an issue for the donorCan be a significant problem for the donor fluorophore nih.gov
Application Ligand binding kinetics, protein-protein interactions in live cellsProtein-protein interactions, conformational changes, biosensors nih.gov

Future Research Directions and Applications of 2 Iodo 5 Ethylcarboxamido Adenosine

Development of Novel Radioligands for Advanced Receptor Imaging Techniques (excluding clinical diagnostics)

The development of high-affinity, subtype-selective radioligands is fundamental for quantitative pharmacology and advanced research imaging. The 2-iodo-NECA structure is an ideal precursor for creating such tools. The iodine atom can be readily substituted with a radioactive isotope, such as ¹²⁵I, to produce radioligands with high specific activity. A key application for such novel radioligands is in non-diagnostic research settings to meticulously map the distribution and density of adenosine (B11128) receptor subtypes in various tissues and cell types.

For instance, new radioligands based on this scaffold can be used in in vitro receptor autoradiography on tissue slices to visualize receptor populations with high resolution. Furthermore, these tools are critical for detailed binding assays to characterize the pharmacological properties of newly synthesized compounds, determining their affinity (Kᵢ) and receptor density (Bₘₐₓ). A significant area of investigation is the use of these radioligands to probe different receptor affinity states. It has been shown that agonist radioligands can bind to both high-affinity (G protein-coupled) and low-affinity (uncoupled) states of the receptor nih.gov. A high-affinity radioligand derived from 2-iodo-NECA could preferentially label the functionally active, G protein-coupled state of a specific adenosine receptor subtype, providing invaluable insights into the initial steps of signal transduction nih.gov.

Table 1: Potential Applications of Radioligands Derived from the 2-Iodo-NECA Scaffold

Research Area Technique Potential Isotope Scientific Goal
Receptor Pharmacology Radioligand Competition Assays ³H, ¹²⁵I Determine binding affinity (Kᵢ) and selectivity of unlabeled compounds.
Neuroanatomy In Vitro Autoradiography ¹²⁵I Map the precise anatomical location of adenosine receptor subtypes in brain tissue.
Receptor Biophysics Saturation Binding Assays ¹²⁵I Quantify receptor density (Bₘₐₓ) and dissociation constants (Kₑ) in cell membranes.

Use in Investigating Receptor Dimerization and Oligomerization

There is accumulating evidence that adenosine receptors, like many GPCRs, can form homomers (complexes of identical receptors) and heteromers (complexes of different receptors), which can alter their pharmacological and functional properties nih.gov. For example, the adenosine A₁ and A₂A receptors can form heterodimers that exhibit unique signaling characteristics distinct from either receptor acting alone nih.gov. Investigating the composition and functional significance of these receptor complexes is a major frontier in molecular pharmacology.

The 2-iodo-NECA scaffold provides a strategic starting point for designing chemical probes to study these interactions. The iodine at the 2-position can be replaced via synthetic chemistry to create bivalent ligands, where two agonist pharmacophores are connected by a linker of a specific length. Such molecules can be used to probe the spatial arrangement of receptor dimers, as they are designed to simultaneously bind to both receptor units within the complex. Another approach is to attach a reporter molecule, such as a fluorescent tag or a biotin (B1667282) moiety, at the 2-position of a selective agonist. By using pairs of ligands with donor and acceptor fluorophores (for Förster Resonance Energy Transfer, FRET), researchers can measure the proximity of receptors in living cells, providing direct evidence of dimerization.

Application in Studies of Ligand Bias and Functional Selectivity

The concept of ligand bias, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one intracellular signaling pathway over another nih.govnih.govresearchgate.net. For example, an agonist might strongly activate a G protein pathway while only weakly recruiting β-arrestin, or vice-versa nih.gov. This phenomenon has profound implications for drug discovery, as it offers the potential to design molecules that trigger only the desired therapeutic effects while avoiding pathways that lead to adverse effects.

The 2-iodo-NECA scaffold is an excellent platform for exploring ligand bias. The C2 position of the adenosine nucleus is a critical site for modification that can influence receptor affinity and efficacy nih.govnih.gov. By using the 2-iodo group as a synthetic anchor, a diverse array of chemical substituents can be introduced through reactions like Sonogashira or Suzuki coupling. This allows for the systematic probing of how different chemical functionalities at this position impact the signaling profile of the ligand. For example, studies on A₃ receptor agonists have shown that elongated aryl-ethynyl groups at the C2 position can induce bias towards cell survival pathways nih.gov. By creating a library of 2-substituted NECA derivatives, researchers can identify "biased agonists" that selectively activate specific downstream effectors (e.g., Gᵢ/ₒ vs. Gₛ vs. β-arrestin vs. ERK phosphorylation), providing highly specific tools to dissect the contributions of each pathway to cellular responses nih.govub.edu.

Table 2: Hypothetical Signaling Profile of a Biased Agonist Derived from 2-Iodo-NECA

Signaling Pathway Reference Agonist (NECA) Hypothetical Biased Agonist (2-X-NECA) Implication
G Protein (cAMP) +++ +++ Retains primary signaling activity.
β-Arrestin Recruitment +++ + Reduced receptor desensitization and internalization. nih.gov

Further Elucidation of Receptor-Specific Signaling Pathways

Adenosine receptors are coupled to various signal transduction pathways. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, whereas A₂A and A₂B receptors couple to Gₛ proteins to stimulate adenylyl cyclase and increase cAMP nih.govnih.gov. However, this is a simplified view, and these receptors can also signal through other G proteins and G protein-independent pathways involving kinases like ERK nih.gov. A major challenge in studying these pathways has been the lack of highly selective agonists. The parent compound NECA, for instance, is a potent agonist at all four receptor subtypes, making it difficult to attribute an observed effect to a single receptor nih.gov.

The 2-iodo-NECA scaffold is instrumental in overcoming this challenge. Research has demonstrated that substitutions at the 2-position of the NECA core are a highly effective strategy for generating subtype-selective ligands. For example, the introduction of specific 2-alkynyl groups can produce compounds with high affinity and selectivity for the human A₃ receptor nih.gov. By leveraging the 2-iodo group to synthesize a panel of highly selective agonists for each of the four adenosine receptor subtypes, researchers can confidently stimulate a single receptor population. This will allow for the unambiguous elucidation of its downstream signaling network, confirming canonical pathways and uncovering novel ones in different cell types and physiological conditions.

Development of Next-Generation Adenosine Receptor Probes based on 2-Iodo-5'-ethylcarboxamido Adenosine Scaffold

Beyond radiolabeling, the 2-iodo-NECA scaffold is a versatile platform for the creation of a wide range of advanced chemical probes for cutting-edge biological research nih.gov. The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the attachment of various functional moieties to create next-generation research tools nih.govresearchgate.net.

Potential next-generation probes include:

Fluorescent Ligands: By attaching a fluorophore (e.g., BODIPY, fluorescein) at the 2-position, fluorescent agonists can be synthesized nih.gov. These probes are invaluable for use in fluorescence microscopy and flow cytometry to visualize receptor localization, movement (trafficking), and internalization in real-time within living cells nih.govnih.govacs.org.

Photoaffinity Labels (PALs): Incorporating a photoreactive group, such as a diazirine or an azide, at the 2-position can create a photoaffinity label. When this probe binds to the receptor and is exposed to UV light, it forms a permanent, covalent bond with nearby amino acid residues nih.gov. Subsequent proteolysis and mass spectrometry can then identify the precise amino acids in the binding pocket, providing high-resolution experimental data to validate and refine computational models of ligand-receptor interactions nih.gov.

Covalent and "Clickable" Probes: A reactive group (e.g., an acrylamide) or a bioorthogonal handle (e.g., a terminal alkyne for "click chemistry") can be installed at the 2-position nih.gov. Covalent probes can provide prolonged receptor activation for studying long-term signaling events. Clickable probes allow for the attachment of various tags (e.g., biotin, fluorophores) in situ after the ligand has bound to its target. Biotinylated probes, in particular, can be used for affinity purification of the receptor and its associated proteins, helping to identify novel components of the receptor "signalosome."

Table 3: Advanced Chemical Probes from the 2-Iodo-NECA Scaffold

Probe Type Functional Moiety Attached at C2 Research Application
Fluorescent Probe Fluorophore (e.g., BODIPY, TAMRA) Visualize receptor trafficking and internalization via confocal microscopy. nih.govacs.org
Photoaffinity Label Diazirine, Phenylazide Map the ligand binding site of the receptor at the amino acid level. nih.gov
Covalent Probe Electrophile (e.g., acrylamide) Irreversibly label the receptor for structural biology or prolonged signaling studies. nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.